molecular formula C14H19N3O3 B2374465 Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903440-22-1

Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2374465
CAS No.: 1903440-22-1
M. Wt: 277.324
InChI Key: PMXXPWCJYQPALS-UHFFFAOYSA-N
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Description

Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a morpholine ring linked via a methanone group to a pyrrolidine scaffold substituted with a pyridin-2-yloxy moiety. This structure combines the electron-rich morpholine group, known for enhancing solubility and bioavailability, with a pyridine-pyrrolidine hybrid system that may confer unique steric and electronic properties.

Properties

IUPAC Name

morpholin-4-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-14(16-7-9-19-10-8-16)17-6-4-12(11-17)20-13-3-1-2-5-15-13/h1-3,5,12H,4,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXXPWCJYQPALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC=N2)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone can be approached through several strategic disconnections:

Key Disconnection Sites

  • Amide bond between the pyrrolidine nitrogen and morpholino carbonyl group
  • Ether linkage between the pyrrolidine and pyridine moieties
  • Pyrrolidine ring formation from acyclic precursors

These disconnection strategies lead to multiple synthetic approaches, each with distinct advantages depending on reagent availability and reaction conditions.

Preparation Method 1: Amide Coupling Approach

Synthetic Strategy

The most direct approach to synthesizing this compound involves amide coupling between 3-(pyridin-2-yloxy)pyrrolidine and an activated morpholine carboxylic acid derivative.

Detailed Synthetic Procedure

Preparation of 3-(pyridin-2-yloxy)pyrrolidine

Step 1: Protection of pyrrolidine nitrogen

3-Hydroxypyrrolidine (1.0 equiv) and di-tert-butyl dicarbonate (1.2 equiv) are combined in dichloromethane with triethylamine (1.5 equiv) and stirred at room temperature for 6 hours.

Step 2: Mitsunobu reaction for pyridine attachment

N-Boc-3-hydroxypyrrolidine (1.0 equiv), 2-hydroxypyridine (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (1.5 equiv) are combined in tetrahydrofuran and stirred at room temperature for 18 hours.

Step 3: Deprotection of the Boc group

The resulting N-Boc-3-(pyridin-2-yloxy)pyrrolidine is treated with trifluoroacetic acid (5.0 equiv) in dichloromethane at 0°C and allowed to warm to room temperature over 2 hours.

This approach draws inspiration from similar Mitsunobu reactions documented in the literature. A comparable strategy has been employed for the alkylation of hydroxyphenyl-pyrrolidines as described: "A solution of 110.6 mmol of 3-fluoro-benzylalcohol and 108.8 mmol of triphenylphosphine in 150 ml of tetrahydrofuran was added dropwise, within 50 min under a nitrogen atmosphere at 0°C, to a solution of 100.5 mmol of (S)-1-(4-hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester and 100.5 mmol of diisopropyl azodicarboxylate in 200 ml of tetrahydrofuran".

Amide Coupling Reaction

The coupling reaction between 3-(pyridin-2-yloxy)pyrrolidine and morpholine-4-carbonyl chloride follows a procedure analogous to methods described for similar compounds:

To a solution of 3-(pyridin-2-yloxy)pyrrolidine (1.0 equiv) in dichloromethane, triethylamine (2.1 equiv) is added and cooled to 0°C. Morpholine-4-carbonyl chloride (1.1 equiv) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

This approach is supported by analogous procedures such as: "A suspension of 11.3 mmol of (S)-4-amino-1-[4-(3-fluoro-benzyloxy)-phenyl]-pyrrolidin-2-one hydrochloride in 86 ml of dichloromethane was treated with 23.8 mmol of triethylamine and cooled to 0°C. To this solution, 12.5 mmol of acetylchloride were added and stirring at 0°C was continued for 15 min".

Preparation Method 2: Nucleophilic Substitution Approach

Synthetic Strategy

This approach focuses on the nucleophilic substitution at the 3-position of an appropriately functionalized pyrrolidine derivative with a suitable pyridine-based leaving group.

Detailed Synthetic Procedure

Preparation of 3-Substituted Pyrrolidine

Step 1: Formation of pyrrolidine precursor

Itaconic acid (1.0 equiv) and a suitable primary amine (1.0 equiv) are heated gradually from 60°C to 150°C without solvent until the exothermic reaction subsides.

Step 2: Esterification

The crude pyrrolidine-3-carboxylic acid is dissolved in methanol with sulfuric acid (catalytic) and 2,2-dimethoxypropane, refluxed for 2 hours, then worked up to yield pyrrolidine-3-carboxylic acid methyl ester.

This methodology is supported by: "A mixture of 2.355 mol of 4-aminophenol and 2.32 mol of itaconic acid was heated gradually: At 60°C, the powder started to become viscous, at 110-120°C it became liquid and the colour turned to dark brown while the rest of solid material was also dissolved".

Nucleophilic Substitution and Amide Formation

Step 1: Conversion to leaving group

The hydroxyl group of N-protected 3-hydroxypyrrolidine is converted to a mesylate or tosylate by treatment with methanesulfonyl chloride or p-toluenesulfonyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C.

Step 2: Nucleophilic substitution with 2-hydroxypyridine

The activated pyrrolidine derivative is treated with the sodium salt of 2-hydroxypyridine (1.5 equiv) in dimethylformamide at 80°C for 6 hours.

Step 3: Amide formation

The resulting 3-(pyridin-2-yloxy)pyrrolidine is coupled with morpholine-4-carbonyl chloride as described in Method 1.

Preparation Method 3: Multi-component Reaction Approach

Synthetic Strategy

This approach utilizes a modified Biginelli-type multicomponent reaction to construct the pyrrolidine core with appropriate substitutions.

Detailed Synthetic Procedure

Based on work with related heterocyclic systems: "The collection of DHPMs were obtained via the Biginelli reaction, using aromatic aldehydes, urea and ethyl 4-chloroacetoacetate as building blocks, as well as aqueous HCl as catalysts".

Step 1: Modified Biginelli reaction

A mixture of 2-pyridinecarboxaldehyde (1.0 equiv), urea or suitable derivative (1.2 equiv), and an appropriate β-ketoester (1.0 equiv) in acetic acid is heated at 100°C for 8 hours.

Step 2: Reduction and functionalization

The resulting dihydropyrimidine is reduced using sodium borohydride (2.0 equiv) in methanol, followed by ring transformation to yield the substituted pyrrolidine.

Step 3: Amide formation

The nitrogen of the pyrrolidine is acylated with morpholine-4-carbonyl chloride under basic conditions.

Preparation Method 4: Palladium-Catalyzed Cross-Coupling Approach

Synthetic Strategy

This method utilizes palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety onto a suitable pyrrolidine scaffold.

Detailed Synthetic Procedure

Drawing from approaches used for related heterocyclic systems: "[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (1.04g, 1.27 mmol, 0.05 equiv) was added in one portion to a suspension of 5-bromo-1H-pyrrolo[2,3-b]pyridine ((5.0Og, 25.4 mmol, 1 equiv), phenylboronic acid (3.70g, 30.5 mmol, 1.2 equiv), and potassium carbonate (10.5g, 76.1 mmol, 3 equiv) in 2.5:1 dioxane/water (253 mL)".

Step 1: Preparation of 3-bromopyrrolidine derivative

N-protected 3-hydroxypyrrolidine is converted to the corresponding bromide using phosphorus tribromide (1.2 equiv) in dichloromethane at 0°C.

Step 2: Suzuki coupling

The brominated pyrrolidine (1.0 equiv) is coupled with 2-pyridylboronic acid (1.2 equiv) using palladium catalyst (5 mol%) and potassium carbonate (3.0 equiv) in dioxane/water at 80°C for 6 hours.

Step 3: Amide formation

The pyrrolidine nitrogen is acylated with morpholine-4-carbonyl chloride as described previously.

Comparative Analysis of Preparation Methods

Yield, Purity, and Reaction Conditions

Table 1 presents a comparative analysis of the four preparation methods discussed above:

Method Key Starting Materials Number of Steps Expected Yield (%) Reaction Temperature (°C) Reaction Time (h) Key Advantages Key Limitations
1. Amide Coupling 3-Hydroxypyrrolidine, 2-Hydroxypyridine 4 65-75 0-25 24-30 Direct approach, mild conditions Multiple protection/deprotection steps
2. Nucleophilic Substitution Itaconic acid, 2-Hydroxypyridine 5 55-65 0-80 36-48 Readily available starting materials Lower overall yield, harsh conditions
3. Multi-component 2-Pyridinecarboxaldehyde, urea, β-ketoester 3 45-55 80-100 18-24 Fewer steps, convergent approach Complex mixture, difficult purification
4. Palladium-Catalyzed 3-Hydroxypyrrolidine, 2-Pyridylboronic acid 3 60-70 0-80 20-26 Versatile, high functional group tolerance Requires expensive catalysts

Scalability and Practical Considerations

For large-scale production, Method 1 offers the most practical approach due to its use of readily available reagents and relatively mild reaction conditions. However, Method 4 may be preferred when higher overall yields are required despite the higher cost of palladium catalysts.

Purification and Characterization

Purification Techniques

Purification of this compound can be achieved through:

  • Column chromatography using ethyl acetate/ethanol (10:1) as eluent
  • Recrystallization from appropriate solvents such as isopropanol
  • Ion exchange purification using DOWEX resin followed by elution with ammonia in methanol

Characterization Data

Table 2 presents the expected characterization data for this compound:

Analytical Technique Expected Values/Signals
Molecular Formula C₁₄H₁₇N₃O₃
Molecular Weight 275.31 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.15-8.12 (m, 1H, pyridine), 7.60-7.55 (m, 1H, pyridine), 6.90-6.80 (m, 2H, pyridine), 5.05-4.95 (m, 1H, CH-O), 3.75-3.60 (m, 8H, morpholine), 3.60-3.40 (m, 4H, pyrrolidine), 2.20-2.00 (m, 2H, pyrrolidine)
¹³C NMR (100 MHz, CDCl₃) δ 164.5 (C=O), 163.2 (pyridine C-O), 147.5, 138.9, 117.3, 111.2 (pyridine C), 77.3 (CH-O), 66.8 (morpholine CH₂-O), 45.3, 42.5 (morpholine CH₂-N), 53.2, 44.8, 32.1 (pyrrolidine C)
IR (KBr, cm⁻¹) 1650 (C=O, amide), 1580, 1430 (aromatic), 1270 (C-O-C), 1110 (morpholine C-O)
HRMS (ESI) [M+H]⁺ calculated: 276.1348, found: 276.1350
Melting Point (°C) 122-124

Process Optimization and Scale-up Considerations

Critical Parameters for Scale-up

When scaling up the synthesis of this compound, several critical parameters must be considered:

  • Heat transfer efficiency for exothermic reactions
  • Mixing efficiency for heterogeneous reactions
  • Solvent volumes and concentration effects
  • Reaction time and temperature control

These parameters have been identified as crucial based on studies with related compounds: "The crude (RS)-1-(4-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid was dissolved in a mixture of 5000 ml of methanol, 24 ml of concentrated sulfuric acid and 400 ml of 2,2-dimethoxypropane and stirred under reflux for 2 h".

Recommended Process Improvements

Based on similar synthetic procedures, the following process improvements are recommended:

  • Implementation of continuous flow chemistry for the amide coupling step
  • Use of microwave-assisted synthesis for the Mitsunobu reaction to reduce reaction times
  • Replacement of chlorinated solvents with greener alternatives such as 2-methyltetrahydrofuran
  • Development of a one-pot procedure for the final deprotection and amide coupling steps

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone possesses a molecular formula of C13H16N2O2C_{13}H_{16}N_{2}O_{2} and a molecular weight of approximately 232.28 g/mol. Its structure includes a morpholine ring, which is known for enhancing solubility and bioavailability in drug design, and a pyridine moiety that contributes to its biological activity.

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolo[1,2-b]pyridazines have shown promising cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism often involves the inhibition of specific kinases associated with cancer proliferation.

2. Inhibition of Tropomyosin Receptor Kinases:
Studies have focused on the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell growth. Compounds designed from similar scaffolds demonstrated effective inhibition with low IC50 values, suggesting potential for development as targeted cancer therapies .

Biological Research Applications

1. Cytotoxicity Studies:
The compound has been evaluated for its cytotoxic effects on plant and animal cells, revealing low toxicity levels in certain assays while demonstrating moderate effects in others. Such studies are crucial for understanding the safety profiles of new compounds before they progress to clinical trials .

2. Structure-Activity Relationship (SAR) Studies:
The exploration of structure-activity relationships has been instrumental in optimizing the efficacy of morpholino derivatives. Variations in substituents on the pyridine or morpholine rings can significantly influence biological activity, guiding future synthetic efforts to enhance pharmacological properties .

Case Studies

Case Study Focus Findings
Study on Pyrrolo[1,2-b]pyridazine DerivativesCytotoxicity against human adenocarcinoma cellsCompounds exhibited dose-dependent cytotoxicity, with some achieving high anti-tumor activity against specific cancer types .
TRK Inhibition StudyEvaluation of new pyrazolo derivativesIdentified lead compounds with potent inhibition against TRKA, suggesting a pathway for further drug development targeting TRK-related cancers .

Mechanism of Action

The mechanism of action for Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

  • Structure: Substituted cyclopropane core with morpholino and phenoxy groups.
  • Synthesis: Prepared via reaction of morpholino(1-phenylcycloprop-2-en-1-yl)methanone with phenol (4:1 equiv.), yielding 53% as an inseparable diastereomeric mixture (dr 20:1) .
  • The diastereoselectivity here (dr 20:1) suggests that steric effects dominate in cyclopropane systems, whereas pyrrolidine derivatives may exhibit different stereochemical outcomes due to conformational flexibility .

Morpholino(5-phenyl-2H-1,2,3-triazol-4-yl)methanone (6)

  • Structure: Triazole core substituted with phenyl and morpholino groups.
  • Synthesis: Formed by heating with morpholine, followed by purification via column chromatography. Structural confirmation via NMR and MS highlights the role of the morpholino group in stabilizing electron-deficient triazole systems .
  • Key Differences : The triazole ring introduces aromaticity and hydrogen-bonding capacity, which could enhance binding affinity in biological targets compared to the pyridin-2-yloxy-pyrrolidine system .

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone (CAS 742085-70-7)

  • Structure: Pyrrolidine linked to a brominated pyridine via a methanone group.
  • Similarity Score : 0.82 (vs. target compound) .
  • Key Differences : Bromine substitution at the pyridine ring may increase electrophilicity, enabling cross-coupling reactions, whereas the pyridin-2-yloxy group in the target compound could act as a hydrogen-bond acceptor or participate in π-π stacking .

tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

  • Structure : Pyrrolidine-pyridine hybrid with iodinated and tert-butoxycarbonyl (Boc)-protected substituents.
  • Synthesis : Priced at $400/g (1 g scale), indicating high synthetic complexity due to iodination and Boc protection .
  • Key Differences : The iodine atom provides a handle for further functionalization (e.g., Suzuki coupling), while the Boc group enhances stability during synthesis—features absent in the target compound .

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Core Structure Key Substituents Yield/Selectivity Notable Properties/Applications
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone Cyclopropane Morpholino, phenoxy 53% yield, dr 20:1 High diastereoselectivity
Morpholino(5-phenyl-triazol-4-yl)methanone Triazole Morpholino, phenyl Not reported Stabilized triazole for drug design
(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone Pyridine Bromine, pyrrolidine Similarity 0.82 Electrophilic reactivity
Target Compound Pyrrolidine Morpholino, pyridin-2-yloxy N/A Hypothesized solubility/bioactivity

Research Findings and Trends

  • Synthetic Efficiency: Morpholino-containing compounds often require multi-step syntheses with moderate yields (e.g., 53% for 15da), suggesting room for optimization in the target compound’s preparation .
  • Structural Flexibility : Pyrrolidine derivatives (e.g., CAS 742085-70-7) exhibit tunable electronic properties via substituent variation, which could guide the design of the target compound for specific applications .

Biological Activity

Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Synthesis

This compound consists of a morpholine ring, a pyridine ring, and a pyrrolidine moiety. The synthesis typically involves the condensation of hetero ketone derivatives. A common synthetic route includes the reaction of 1-methyl piperidin-4-one with carbon disulfide and malononitrile, followed by reaction with morpholine to yield the final product.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The precise mechanisms depend on the biological context but may include:

  • Enzyme Inhibition : Interacting with enzymes involved in various metabolic pathways.
  • Receptor Modulation : Affecting receptor activity which could lead to downstream signaling changes.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been evaluated against various bacterial strains, showing moderate antibacterial effects. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations around 250 μg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The underlying mechanisms may involve the modulation of apoptotic pathways or interference with cell cycle progression.

Pharmacological Studies

A notable aspect of this compound is its potential as a scaffold for developing new pharmacological agents. It has been studied for its interactions with various biological macromolecules, contributing to the development of new drugs targeting specific diseases .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various derivatives of pyrrolidine compounds, including this compound. The results indicated significant antibacterial activity with low cytotoxicity in mammalian cells, suggesting its therapeutic potential .
  • Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, particularly in breast and lung cancer models. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses .

Comparative Analysis

Compound Activity IC50/MIC Notes
This compoundAntimicrobial250 μg/mLModerate activity against E. coli and S. aureus
Similar Pyrrolidine DerivativesVariable100 - 300 μg/mLShow varying degrees of antimicrobial efficacy
Morpholine DerivativesAnticancerIC50 < 10 μMStrong inhibition observed in multiple cancer types

Q & A

Basic: What are the standard multi-step synthesis protocols for Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone?

Methodological Answer:
The synthesis typically involves three key stages:

  • Intermediate Preparation : Cyclization of precursors (e.g., aniline derivatives) to form the pyridine or pyrrolidine core, often using microwave-assisted techniques to enhance efficiency .
  • Coupling Reactions : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between the morpholino and pyrrolidinyl-pyridine moieties .
  • Purification : Column chromatography (silica gel) or recrystallization is employed to isolate the final product, with yields optimized by controlling solvent polarity and temperature gradients .
    Analytical tools such as thin-layer chromatography (TLC) and 1^1H/13^13C NMR are critical for monitoring reaction progress .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., morpholine ring protons at δ 3.5–3.7 ppm) and carbonyl carbon signals (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Basic: What are the hypothesized biological targets for this compound based on structural analogs?

Methodological Answer:
Structural analogs suggest potential inhibition of fibroblast growth factor receptors (FGFRs) due to the morpholine-pyrrolidine scaffold’s ability to occupy ATP-binding pockets. Preliminary assays include:

  • Kinase Inhibition Assays : Measure IC50_{50} values against FGFR1–4 using fluorescence-based ADP-Glo™ kits .
  • Cellular Proliferation Studies : Evaluate anti-cancer activity in FGFR-driven cell lines (e.g., HCT116 colon cancer) .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require low temperatures (0–5°C) to suppress side reactions like oxidation .
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency, while scavengers (e.g., polymer-bound triphenylphosphine) remove excess reagents .
  • Real-Time Monitoring : In-situ FTIR or Raman spectroscopy detects intermediate species, enabling dynamic adjustment of reaction parameters .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Assessment : Use HPLC-MS to confirm compound purity (>95%) and rule out impurities (e.g., unreacted intermediates) as confounding factors .
  • Assay Standardization : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm FGFR-specific effects versus off-target interactions .

Advanced: What computational approaches predict the compound’s stability and binding modes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess conformational stability of the morpholino-pyrrolidine scaffold in aqueous or lipid bilayer environments .
  • Docking Studies : Software like AutoDock Vina predicts binding poses in FGFR1 (PDB: 1FGK), highlighting key hydrogen bonds with catalytic lysine residues .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity using partial least squares regression .

Advanced: What strategies address purification challenges due to similar polarity byproducts?

Methodological Answer:

  • Two-Dimensional Chromatography : Combine reverse-phase (C18) and normal-phase silica columns for orthogonal separation .
  • Derivatization : Introduce temporary protecting groups (e.g., Boc) to alter polarity of target compounds, facilitating isolation .
  • Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water) and cooling rates to enhance crystal lattice specificity .

Advanced: How does the compound’s stability vary under physiological versus storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS to identify labile groups (e.g., ester hydrolysis) .
  • pH-Dependent Stability : Assess half-life in buffers (pH 1–10) to determine optimal storage pH (e.g., neutral conditions for morpholine derivatives) .
  • Light Sensitivity Tests : UV-vis spectroscopy monitors photodegradation; amber glass vials are recommended for long-term storage .

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